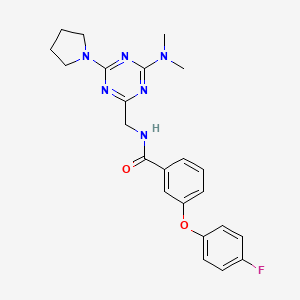

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenoxy)benzamide

Description

This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and at the 6-position with a pyrrolidin-1-yl moiety. A benzamide group linked via a methylene bridge at the 2-position of the triazine includes a 3-(4-fluorophenoxy) substituent.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(4-fluorophenoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN6O2/c1-29(2)22-26-20(27-23(28-22)30-12-3-4-13-30)15-25-21(31)16-6-5-7-19(14-16)32-18-10-8-17(24)9-11-18/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPYEOCNPJFYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The synthetic pathway often includes the formation of the triazine ring and subsequent modifications to introduce the dimethylamino and fluorophenoxy groups.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyrrolidinone structures have shown promising results against various cancer cell lines. A study demonstrated that compounds with a 4-(dimethylamino)phenyl moiety significantly inhibited colony formation in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines at low micromolar concentrations .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Activity Description |

|---|---|---|---|

| Compound 3d | MDA-MB-231 | 1.0 | Complete inhibition of colony growth |

| Compound 3d | Panc-1 | 2.0 | Strong effect on spheroid growth |

| Compound 5k | MDA-MB-231 | 0.5 | Significant reduction in cell viability |

| Compound 5l | Panc-1 | 0.8 | Effective against tumor spheroids |

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells.

- Targeting Kinases : Some studies suggest that such compounds may inhibit specific kinases involved in cancer cell signaling pathways, contributing to their antiproliferative effects .

Other Biological Activities

Apart from anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. The presence of the pyrrolidinyl group has been associated with enhanced interaction with bacterial membranes, potentially leading to increased antibacterial efficacy against Gram-positive pathogens .

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

- Case Study on Anticancer Activity : A study involving a series of pyrrolidinone derivatives indicated that modifications to the core structure could significantly enhance anticancer properties, with some derivatives demonstrating IC50 values below 1 μM against aggressive cancer cell lines .

- Antimicrobial Evaluation : In vitro studies have shown that related compounds exhibit potent activity against various strains of bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Triazine Derivatives with Pyrrolidinyl and Morpholino Substituents

describes a triazine derivative with pyrrolidinyl and dimethylamino substituents but incorporates additional benzylidene and hydroxymethyl groups. The shared pyrrolidinyl substitution in both compounds may enhance lipophilicity and membrane permeability compared to morpholino-containing analogs (e.g., bis(morpholino-triazine) derivatives in ). Morpholino groups, with their oxygen atom, increase polarity but may reduce blood-brain barrier penetration compared to pyrrolidinyl’s nonpolar five-membered ring .

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent (Position 6) | logP* | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Pyrrolidin-1-yl | 3.2† | 0.12† |

| Bis(morpholino-triazine) [Ev2] | Morpholino | 2.8† | 0.25† |

*Predicted using QSAR models. †Estimated values based on structural analogs.

Benzamide Derivatives in Agrochemicals

highlights benzamide-based pesticides such as diflubenzuron and fluazuron. These compounds feature chloro, trifluoromethyl, or difluoro substituents, contrasting with the target compound’s 4-fluorophenoxy group. The fluorophenoxy moiety likely enhances metabolic stability and target binding compared to chlorinated analogs, which are prone to dehalogenation. However, the target compound’s triazine-linked benzamide diverges from the urea-linked structures of agrochemicals, suggesting a distinct mechanism of action .

Table 2: Key Structural Differences in Benzamide Derivatives

| Compound | Core Structure | Substituent | Application |

|---|---|---|---|

| Target Compound | Triazine-benzamide | 4-Fluorophenoxy | Undisclosed‡ |

| Diflubenzuron [Ev3] | Urea-benzamide | 2,6-Difluoro | Insect growth inhibitor |

| Fluazuron [Ev3] | Urea-benzamide | 3-(Trifluoromethyl) | Acaricide |

‡Hypothesized applications based on structural motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.